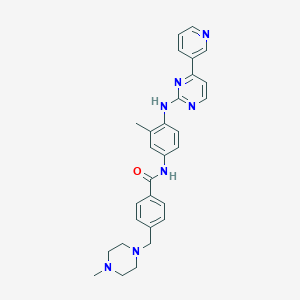

Imatinib para-Diaminomethylbenzene

Descripción general

Descripción

Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .

Synthesis Analysis

The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .Molecular Structure Analysis

The molecular formula of this compound is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .Chemical Reactions Analysis

Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .Physical and Chemical Properties Analysis

This compound appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .Aplicaciones Científicas De Investigación

Prevención de la enfermedad de Alzheimer

Imatinib para-Diaminomethylbenzene: ha mostrado resultados prometedores en la prevención de la enfermedad de Alzheimer. Es tres veces más potente para inhibir la producción de amiloide-β que el imatinib, lo cual es significativo porque el amiloide-β es una proteína clave involucrada en el desarrollo del Alzheimer . El compuesto exhibe solo 1/16 de la actividad del imatinib en la inhibición de la quinasa Abl, el objetivo en el tratamiento de la leucemia, lo que da como resultado una razón de selectividad de casi 60 para la indicación de Alzheimer . Esta alta razón de selectividad indica que This compound podría ser un potente agente para reducir la carga de amiloide-β sin afectar significativamente otros procesos celulares.

Concepto de origen periférico del amiloide-β

Las investigaciones han demostrado que el amiloide-β patógeno tiene una fuente primaria en tejidos periféricos fuera del cerebro, particularmente el hígado . This compound ha sido efectivo para reducir la acumulación de amiloide en el cerebro, a pesar de que no cruza la barrera hematoencefálica. Esto respalda el concepto de origen periférico del amiloide-β y sugiere que el compuesto podría usarse para controlar los niveles de amiloide-β sistémicamente.

Mejora cognitiva en modelos animales

En estudios con ratones, la administración de This compound condujo a una reducción de la placa y una mejora cognitiva en ratones transgénicos APP portadores de placa amiloide . Esto indica que el compuesto no solo reduce la producción de amiloide-β, sino que también tiene el potencial de revertir algunos de los déficits cognitivos asociados con la enfermedad de Alzheimer.

Reducción de la hiperfosforilación de Tau

Se ha demostrado que el compuesto elimina la hiperfosforilación de tau, que es otra característica distintiva de la enfermedad de Alzheimer, en estudios con ratones iniciados por inflamación periférica inducida por endotoxina . Esto sugiere que This compound podría tener un papel en la prevención o reducción de la progresión de las marañas neurofibrilares, otra característica clave de la patología de Alzheimer.

Niveles plasmáticos de amiloide-β en humanos

Estudios longitudinales en humanos han demostrado que los niveles plasmáticos de amiloide-β son consistentemente más altos en individuos destinados a desarrollar Alzheimer en comparación con los controles sanos . Esta elevación es estable durante décadas antes de la edad de inicio, lo que sugiere un período prolongado de acumulación progresiva que puede detenerse con medicamentos como This compound que disminuyen su producción en la periferia.

Potencial para ensayos clínicos

Dada la efectividad del compuesto en estudios preclínicos y su selectividad para la enfermedad de Alzheimer, This compound es un candidato para la investigación en ensayos clínicos . Su potencial para ensayos clínicos relativamente pronto es significativo para el avance de las estrategias de tratamiento y prevención de la enfermedad de Alzheimer.

Propiedad intelectual y desarrollo de medicamentos

La emisión de la Patente de Estados Unidos 9,707,231 para el uso de This compound en la reducción de la producción de amiloide-β marca un hito significativo en el desarrollo de medicamentos . Esta patente amplía la cartera de propiedad intelectual y respalda el enfoque único para la prevención de la enfermedad de Alzheimer, lo que podría conducir a nuevas opciones terapéuticas.

Enfoque tipo estatina para la prevención del Alzheimer

ModGene Pharma ha identificado un enfoque tipo 'estatinas' para la prevención del Alzheimer que utiliza compuestos como This compound

Mecanismo De Acción

Target of Action

Imatinib para-Diaminomethylbenzene primarily targets multiple tyrosine kinases such as BCR-ABL , c-KIT , and PDGFR-β . These proteins play crucial roles in various cellular processes, including cell growth and division. In particular, BCR-ABL is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML) .

Mode of Action

This compound acts as a protein-tyrosine kinase inhibitor . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation of substrates and the subsequent activation of downstream signaling pathways . This inhibition can lead to the cessation of uncontrolled cell division, a characteristic feature of many cancers .

Biochemical Pathways

The inhibition of BCR-ABL, c-KIT, and PDGFR-β by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, growth-factor dependence, apoptosis, and interaction with extracellular matrix and stroma . The overall effect is a reduction in the growth and spread of cancer cells .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well absorbed with an absolute bioavailability of 98% . It is predominantly bound to plasma proteins, particularly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is metabolized mainly by CYP3A4 . The elimination half-life of imatinib is 18 hours , and its active metabolite is 40 hours . It is excreted via feces (68%) and kidneys (13%) .

Result of Action

The inhibition of tyrosine kinases by this compound results in a decrease in uncontrolled cell division, leading to a reduction in the size and number of cancerous cells . This can result in a significant improvement in the symptoms and prognosis of patients with conditions such as CML .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is three-fold more potent in inhibiting amyloid-β production than imatinib and exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase . This results in a selectivity ratio of nearly 60 for the Alzheimer’s indication . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is used, such as the presence of other compounds or specific disease states .

Safety and Hazards

Direcciones Futuras

The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .

Análisis Bioquímico

Biochemical Properties

Imatinib para-Diaminomethylbenzene is primarily metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . It interacts with enzymes, proteins, and other biomolecules in the body, affecting various biochemical reactions .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHUGGOJOZBPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

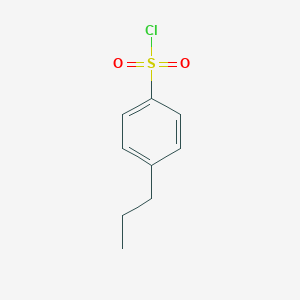

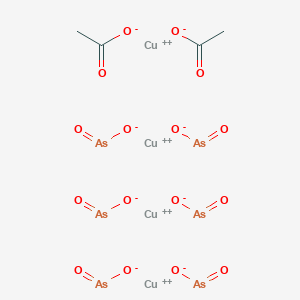

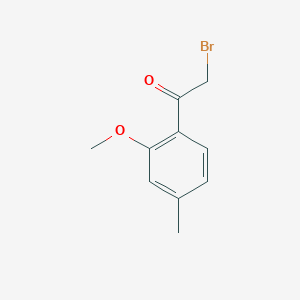

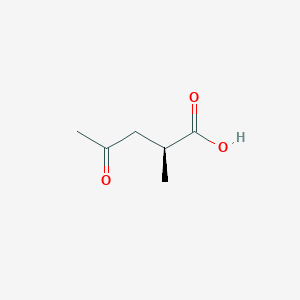

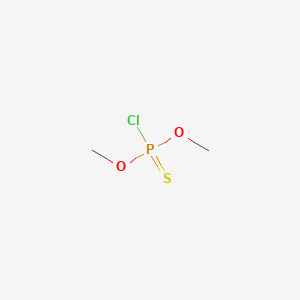

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?

A1: The research indicates that this compound Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that this compound Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for this compound Trihydrochloride towards targeting Alzheimer's disease mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)